molecular formula C24H24N2O5S B6560665 3-methoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946336-10-3

3-methoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No.: B6560665
CAS No.: 946336-10-3
M. Wt: 452.5 g/mol
InChI Key: JEHLDUMKFCSGBV-UHFFFAOYSA-N
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Description

3-methoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a synthetic small molecule characterized by a tetrahydroquinoline core substituted with a 4-methoxybenzenesulfonyl group at position 1 and a 3-methoxybenzamide moiety at position 4. This compound shares structural similarities with histone deacetylase (HDAC) inhibitors, such as (E)-N-hydroxy-3-(1-(4-methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide (compound 11 in ), which exhibits potent antitumor activity .

Properties

IUPAC Name

3-methoxy-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-30-20-9-11-22(12-10-20)32(28,29)26-14-4-6-17-15-19(8-13-23(17)26)25-24(27)18-5-3-7-21(16-18)31-2/h3,5,7-13,15-16H,4,6,14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHLDUMKFCSGBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Benzamide and Sulfonyl Groups

5-chloro-2-methoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
  • Key Difference : Substitution of the 3-methoxy group with a 5-chloro-2-methoxy motif on the benzamide ring.
3-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide (BF20665)
  • Key Difference : Replacement of the 4-methoxybenzenesulfonyl group with a simpler propane-1-sulfonyl substituent.
  • Impact: The absence of the methoxy aromatic ring reduces molecular weight (388.48 g/mol vs.
(E)-N-hydroxy-3-(1-(4-methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide
  • Key Difference : Acrylamide group replaces benzamide, and a hydroxylamine group is introduced.
  • Impact : This modification enhances HDAC inhibitory activity (IC₅₀ < 1 μM in colorectal cancer cells) due to the hydroxamic acid’s strong zinc-chelating properties .

Key Research Findings

  • Potency Gap : The target compound’s benzamide group is less effective at chelating zinc ions in HDACs compared to hydroxamic acid derivatives like compound 11, which show 10–100× higher potency .
  • Solubility and Bioavailability : The 4-methoxybenzenesulfonyl group in the target compound may improve solubility over aliphatic sulfonyl analogs (e.g., BF20665) but could still lag behind acrylamide-hydroxamic acid derivatives in membrane permeability .
  • Structural-Activity Relationship (SAR) :
    • Methoxy Position : Para-methoxy on the benzenesulfonyl group optimizes spatial arrangement for HDAC binding .
    • Benzamide vs. Acrylamide : Acrylamide’s conjugated system enhances electron delocalization, critical for enzyme interaction .

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